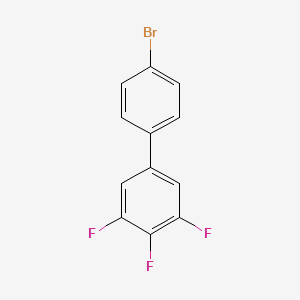

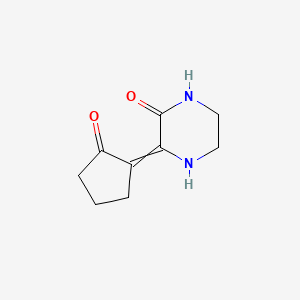

![molecular formula C7H8N4 B573935 2-Methylimidazo[1,2-a]pyrazin-8-amine CAS No. 185133-96-4](/img/structure/B573935.png)

2-Methylimidazo[1,2-a]pyrazin-8-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Methylimidazo[1,2-a]pyrazin-8-amine” is a chemical compound that belongs to the class of imidazo[1,2-a]pyrazines . Imidazo[1,2-a]pyrazines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, a similar class of compounds, has been achieved through various methods such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . A specific method for the synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide .Molecular Structure Analysis

The molecular structure of “2-Methylimidazo[1,2-a]pyrazin-8-amine” can be represented by the InChI code: 1S/C7H8N4/c1-5-7-9-2-3-11(7)4-6(8)10-5/h2-4,10H,1,8H2 .Chemical Reactions Analysis

The compound 2-methylimidazo[1,2-a]pyridine has been shown to react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . This reaction involves the substitution of a hydrogen atom at the C-3 carbon atom .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity : A study by Jyothi and Madhavi (2019) describes the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides with promising antimicrobial activity. These compounds were synthesized using 2-iodopyrazine, leading to various derivatives including imidazo[1,2-a]pyrazine-2-carboxylic acid (Jyothi & Madhavi, 2019).

Spectroscopic Properties and Synthesis Methodology : The work of Mohan et al. (2013) presents aqueous syntheses of methylimidazo[1,2-a]pyridines without deliberate catalyst addition, including imidazo[1,2-a]pyrazine derivatives, and discusses a silver-catalyzed intramolecular aminooxygenation process (Mohan, Rao, & Adimurthy, 2013).

Structural and Physical Properties : Nakai et al. (2003) investigated the physical properties of 2-methyl and 2-phenylimidazo[1,2-a]pyrazin-3(7H)-one derivatives, including spectroscopy, crystallography, and computational calculations. This study provides insight into the aromatic character and solvatochromism of these compounds (Nakai et al., 2003).

Industrial Process Development : A study by Baenziger, Durantie, and Mathes (2017) details the development of an industrial process based on the Groebke–Blackburn–Bienaymé multicomponent reaction for efficient preparation of 3-aminoimidazo[1,2-a]pyrazines, a scaffold found in many drugs (Baenziger, Durantie, & Mathes, 2017).

Colorimetric and Fluorometric Sensing : Hirano et al. (2010) demonstrated that metal-ion complexation of 7-benzylimidazo[1,2-a]pyrazin-3(7H)-one derivatives results in modulations of UV/vis absorption and fluorescence properties, indicating potential as colorimetric and fluorometric sensors (Hirano et al., 2010).

Discovery as Brk/PTK6 Inhibitors : Zeng et al. (2011) discovered a series of substituted imidazo[1,2-a]pyrazin-8-amines as novel breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6) inhibitors, demonstrating the potential in oncology (Zeng et al., 2011).

Zukünftige Richtungen

Imidazo[1,2-a]pyridines, a similar class of compounds, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions for the development and study of “2-Methylimidazo[1,2-a]pyrazin-8-amine” and similar compounds.

Eigenschaften

IUPAC Name |

2-methylimidazo[1,2-a]pyrazin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-4-11-3-2-9-6(8)7(11)10-5/h2-4H,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAWVDBIHPIESK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CN=C(C2=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylimidazo[1,2-a]pyrazin-8-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, [(1S,2S)-2-hydroxy-1-methyl-3-butynyl]-, 1,1-dimethylethyl](/img/no-structure.png)

![N-[3-(dipropylamino)phenyl]methanesulfonamide](/img/structure/B573866.png)

![6-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B573871.png)